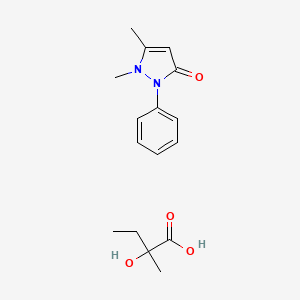
Antipyrine methylethylglycolate
Descripción general
Descripción
Antipyrine methylethylglycolate is a derivative of Antipyrine . Antipyrine is an antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .
Synthesis Analysis
The preparation of antipyrine was reported through the methylation of the corresponding 1H-pyrazolone following different reaction conditions . The reactions, in general, are electrophilic substitutions at C4-position of pyrazolone .Molecular Structure Analysis
The molecular formula of Antipyrine methylethylglycolate is C16H22N2O4 . The molecular weight is 306.357 Da .Chemical Reactions Analysis
The reactions of antipyrine, in general, are electrophilic substitutions at C4-position of pyrazolone . The mechanistic pathways of the reactions have been surveyed .Physical And Chemical Properties Analysis
Antipyrine methylethylglycolate is a crystalline powder . The molecular formula is C16H22N2O4, and the average mass is 306.357 Da .Aplicaciones Científicas De Investigación
Metabolic Analysis
Antipyrine methylethylglycolate, as a derivative of antipyrine, is involved in studies related to metabolic processes. (Akira et al., 2001) conducted research on the direct nuclear magnetic resonance spectroscopic analysis of antipyrine metabolites in human urine, enhancing the understanding of oxidative hepatic drug-metabolizing enzymes.
Chemistry and Synthesis
The chemistry and synthesis of antipyrine, including its derivatives, is a significant research area. Studies like those by (Elattar & Fadda, 2016) explore the synthetic procedures and reactions of antipyrine, contributing to organic and medicinal chemistry.
Environmental Impact
Research by (Jia et al., 2017) on the oxidation of antipyrine by chlorine dioxide investigates the degradation pathway of antipyrine in aquatic environments, which is vital for understanding the environmental impact of pharmaceutical compounds.
Biological Evaluation
Studies like (Agafonova et al., 2018) focus on the synthesis and biological evaluation of antipyrine derivatives. This research contributes to the development of new compounds with potential therapeutic properties.
Drug Metabolism
Research on antipyrine metabolism, such as the study by (Matzke et al., 2000), evaluates its interaction with diseases like diabetes mellitus. This is crucial for understanding how medical conditions can influence drug metabolism.
Photocatalytic Degradation
(Gao et al., 2020) conducted a study on the photocatalytic degradation of antipyrine, providing insights into advanced methods for removing pharmaceuticals from water.
Pharmacological Actions
The pharmacological actions of antipyrine derivatives are explored in studies like those by (Sahoo et al., 2019), which investigate the various biological activities of these compounds.
Drug Oxidation Studies
Studies such as those by (Bakke et al., 2009) utilize antipyrine as a model compound in drug oxidation and enzyme induction research, contributing to pharmacokinetics.
Solar Photocatalysis
Research by (Monteagudo et al., 2019) on the solar photocatalytic degradation of antipyrine advances environmental management methods.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Antipyrine and its derivatives have been studied for their potential in drug delivery for modern pharmacotherapy . The metabolism of antipyrine is increased in patients with type 1 diabetes, based on in vitro reports of antipyrine metabolism and current caffeine metabolic index data, the predominant effect of type 1 diabetes is an increase in CYP1A2 activity . Assessment of the effect of the disease on other specific CYP metabolic pathways is warranted .
Propiedades
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.C5H10O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-3-5(2,8)4(6)7/h3-8H,1-2H3;8H,3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCANAZEIJJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)O.CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antipyrine methylethylglycolate | |
CAS RN |
5794-16-1 | |
| Record name | Antipyrine methylethylglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTIPYRINE METHYLETHYLGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39491RR3U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)
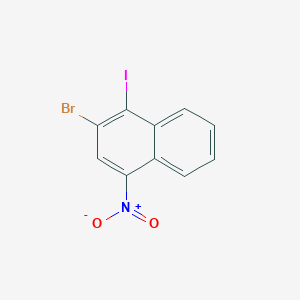
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)
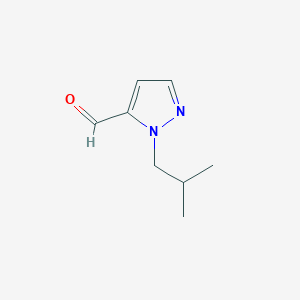
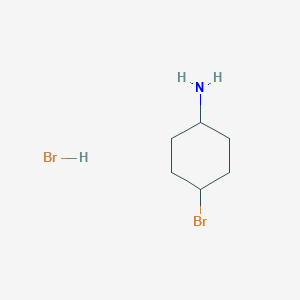
![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
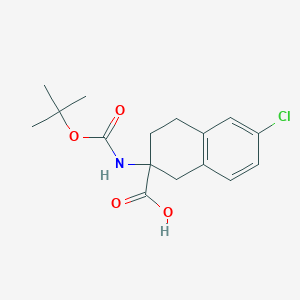
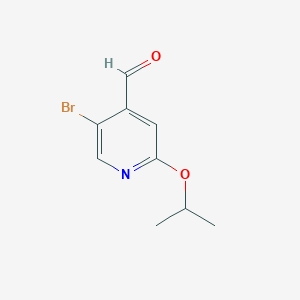
![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)
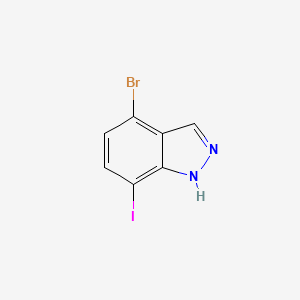

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)